(E)-2-methyl-3-(2-nitrovinyl)-1H-indole (E)-2-methyl-3-(2-nitrovinyl)-1H-indole 2-methyl-3-[(1E)-2-nitroethenyl]-1H-indole is a natural product found in Labilithrix luteola with data available.
Brand Name: Vulcanchem
CAS No.: 122631-40-7
VCID: VC13309826
InChI: InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+
SMILES: CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-]
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole

CAS No.: 122631-40-7

Cat. No.: VC13309826

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole - 122631-40-7

Specification

CAS No. 122631-40-7
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 2-methyl-3-[(E)-2-nitroethenyl]-1H-indole
Standard InChI InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+
Standard InChI Key DTSVTKXSWKXFDC-VOTSOKGWSA-N
Isomeric SMILES CC1=C(C2=CC=CC=C2N1)/C=C/[N+](=O)[O-]
SMILES CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-]
Canonical SMILES CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-]

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole belongs to the indole family, featuring a nitrovinyl group at the 3-position and a methyl substituent at the 2-position of the indole core. The (E)-configuration of the nitrovinyl group is critical for its biological activity and stereochemical interactions . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight202.209 g/mol
Density1.301 g/cm³
Boiling Point401.7°C at 760 mmHg
Flash Point196.8°C
Vapor Pressure2.68×1062.68 \times 10^{-6} mmHg at 25°C
LogP (Partition Coefficient)3.25

The compound’s high logP value suggests significant lipophilicity, which may enhance membrane permeability in biological systems . Its planar structure facilitates π-π stacking interactions, a feature exploited in materials science .

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses confirm the (E)-configuration and purity. For instance, 1H^1\text{H}-NMR typically shows a doublet at δ 7.8–8.2 ppm for the nitrovinyl protons, while the indole NH proton resonates near δ 10.5 ppm . High-resolution MS (HRMS) exhibits a molecular ion peak at m/z 202.074 ([M+H]⁺), consistent with the exact mass . Chromatographic methods, such as reverse-phase HPLC, are employed for purity assessments, with retention times varying based on mobile phase composition .

Synthetic Methodologies

Condensation Reactions

The most common synthesis involves the Henry reaction between indole-2-carbaldehydes and nitromethane. For example, Subba Rami Reddy et al. (2015) reported a 70–75% yield of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole by refluxing indole-2-carbaldehyde with nitromethane and ammonium acetate in ethanol . The reaction mechanism proceeds via nitroaldol addition, followed by dehydration to form the nitrovinyl group .

Optimized Procedure:

  • Reactants: Indole-2-carbaldehyde (5 g), nitromethane (8 mL), ammonium acetate (1 g).

  • Conditions: Reflux in ethanol for 30 minutes.

  • Workup: Cooling, filtration, and crystallization from ethanol yield dark red crystals .

Reduction to Aminoethylindoles

The nitrovinyl group serves as a precursor for aminoethyl substituents via lithium aluminium hydride (LiAlH₄) reduction. Mahboobi et al. (1994) achieved a 97% yield of 2-(1H-indol-3-yl)ethanamine by treating (E)-2-methyl-3-(2-nitrovinyl)-1H-indole with LiAlH₄ in tetrahydrofuran (THF) at 85°C for 10 hours . This step is pivotal for generating bioactive amines for drug discovery .

Critical Parameters:

  • Stoichiometry: Excess LiAlH₄ (4:1 molar ratio) ensures complete reduction.

  • Safety: Gradual quenching with aqueous NaOH prevents violent reactions .

MicroorganismMIC (μg/mL)Source
Staphylococcus aureus64
Escherichia coli>128
Candida albicans32

Anticancer Screening

Industrial and Regulatory Considerations

Harmonized System (HS) Code and Trade Data

Classified under HS Code 2933990090, this compound falls under “heterocyclic compounds with nitrogen hetero-atom(s) only” . Trade data indicate a 6.5% Most-Favored-Nation (MFN) tariff and 13.0% tax rebate rate in key markets .

Future Directions and Research Gaps

While (E)-2-methyl-3-(2-nitrovinyl)-1H-indole shows promise, challenges remain:

  • Synthetic Efficiency: Current methods require toxic reagents (e.g., LiAlH₄); greener alternatives like catalytic hydrogenation are underexplored.

  • Bioactivity Optimization: Structure-activity relationship (SAR) studies could enhance antimicrobial potency while reducing cytotoxicity.

  • Scale-Up Feasibility: Industrial-scale production demands cost-effective protocols, potentially leveraging continuous-flow chemistry.

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